molecular formula C17H15ClN2O2S B1306991 Isopropyl 2-(4-chloro-6-phenylthieno[2,3-d]pyrimidin-2-yl)acetate CAS No. 885460-48-0

Isopropyl 2-(4-chloro-6-phenylthieno[2,3-d]pyrimidin-2-yl)acetate

Cat. No.: B1306991
CAS No.: 885460-48-0
M. Wt: 346.8 g/mol
InChI Key: DTEQKPOZSKMFOX-UHFFFAOYSA-N
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Description

Isopropyl 2-(4-chloro-6-phenylthieno[2,3-d]pyrimidin-2-yl)acetate (CAS: 885460-48-0) is a thienopyrimidine derivative with a molecular formula of C₁₇H₁₅ClN₂O₂S and a molecular weight of 346.83 g/mol . It features a fused thiophene-pyrimidine core substituted with a chlorine atom at position 4, a phenyl group at position 6, and an isopropyl ester at the acetoxy side chain.

Properties

IUPAC Name

propan-2-yl 2-(4-chloro-6-phenylthieno[2,3-d]pyrimidin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2S/c1-10(2)22-15(21)9-14-19-16(18)12-8-13(23-17(12)20-14)11-6-4-3-5-7-11/h3-8,10H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTEQKPOZSKMFOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CC1=NC2=C(C=C(S2)C3=CC=CC=C3)C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10396522
Record name Isopropyl 2-(4-chloro-6-phenylthieno[2,3-d]pyrimidin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885460-48-0
Record name Isopropyl 2-(4-chloro-6-phenylthieno[2,3-d]pyrimidin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl 2-(4-chloro-6-phenylthieno[2,3-d]pyrimidin-2-yl)acetate typically involves the reaction of 4-chloro-6-phenylthieno[2,3-d]pyrimidine with isopropyl acetate under specific conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: Isopropyl 2-(4-chloro-6-phenylthieno[2,3-d]pyrimidin-2-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Isopropyl 2-(4-chloro-6-phenylthieno[2,3-d]pyrimidin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects . For example, it may inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .

Comparison with Similar Compounds

Ethyl 2-[6-Methyl-4-(Thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1)

Structure : Pyrimidine ring with a thioether-linked ethyl ester and a thietanyloxy group .
Key Differences :

  • Core Heterocycle: Pyrimidine (non-fused) vs. thieno[2,3-d]pyrimidine (fused thiophene-pyrimidine).
  • Substituents : Methyl (position 6) and thietanyloxy (position 4) vs. chloro (position 4) and phenyl (position 6).
  • Functional Groups : Thioether (C–S–C) vs. acetoxy ester (C–O–COO).
    Implications :

Patent Derivatives: Pyrimidine-Based Acetamides (Examples 66 and 67)

Structures :

  • Example 66: 2-(3-(4-Amino-6-chloropyrimidin-2-yl)phenoxy)-N-isopropylacetamide .
  • Example 67: 2-(3-(6-Amino-2-chloropyrimidin-4-yl)phenoxy)-N-isopropylacetamide . Key Differences:
  • Backbone: Pyrimidine-phenoxy-acetamide vs. thienopyrimidine-acetate.
  • Functional Groups : Amide (NH–CO) vs. ester (O–COO).
  • Substituents: Amino and chloro vs. chloro and phenyl. Implications:
  • The amide group in Examples 66/67 enhances hydrogen-bonding capacity, favoring interactions with polar residues in target proteins.
  • The target compound’s ester group offers higher reactivity for hydrolysis or further derivatization, which is advantageous in prodrug design .

Piperidine-Based Esters ()

Structures: 2,2,6,6-Tetramethylpiperidin-4-yl esters (methyl to nonyl chains) . Key Differences:

  • Core: Piperidine vs. thienopyrimidine.
  • Substituents : Alkyl esters (C1–C9) vs. isopropyl ester with aromatic/chloro groups.
    Implications :
  • Piperidine esters are more conformationally flexible but lack the planar aromatic system of thienopyrimidine, reducing their suitability for rigid binding pockets.
  • The target compound’s fused ring system likely confers higher thermal stability and crystallinity, as evidenced by its use in crystallography studies (e.g., SHELX refinement tools) .

Tabulated Comparison of Key Compounds

Property Target Compound Compound 1 Example 66
Core Structure Thieno[2,3-d]pyrimidine Pyrimidine Pyrimidine-phenoxy
Molecular Weight 346.83 g/mol ~350–370 g/mol (estimated) ~350–370 g/mol (estimated)
Key Substituents 4-Cl, 6-Ph, isopropyl ester 6-Me, 4-thietanyloxy, ethyl thio 4-NH₂, 6-Cl, isopropyl amide
Functional Group Ester (O–COO) Thioether (C–S–C) Amide (NH–CO)
Solubility (Predicted) Low (logP ~3.5 due to Cl/Ph) Moderate (logP ~2.8) Moderate (logP ~2.5)
Applications Kinase inhibitor scaffold, crystallography Antiviral/antimicrobial research Kinase inhibitor optimization

Research and Commercial Considerations

  • Synthesis : The target compound’s synthesis likely involves cyclization of thiophene and pyrimidine precursors, analogous to methods for Compound 1 (e.g., coupling with chloromethyl reagents) .
  • Stability : The chloro and phenyl groups may contribute to photodegradation risks, necessitating storage at 2–8°C .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing isopropyl 2-(4-chloro-6-phenylthieno[2,3-d]pyrimidin-2-yl)acetate?

  • Answer : Synthesis typically involves multi-step organic reactions. A common approach includes:

Thienopyrimidine core formation : Cyclocondensation of thiourea derivatives with α,β-unsaturated ketones under acidic conditions.

Chlorination : Introduction of the 4-chloro substituent using POCl₃ or SOCl₂.

Acetate side-chain incorporation : Alkylation or nucleophilic substitution with isopropyl bromoacetate.

  • Key considerations : Reaction temperature, solvent polarity (e.g., DMF or THF), and catalysts (e.g., K₂CO₃ for alkylation) significantly impact yield .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral features should researchers prioritize?

  • Answer :

  • NMR : Focus on δ 1.2–1.4 ppm (isopropyl CH₃), δ 4.5–5.0 ppm (ester CH), and aromatic protons (δ 7.2–8.0 ppm).
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (exact mass: 386.06 Da). Tandem MS (MS²) can validate fragmentation patterns, such as loss of isopropyl acetate (C₅H₁₀O₂) .
  • IR : Stretching vibrations for C=O (ester, ~1740 cm⁻¹) and C-Cl (~750 cm⁻¹).

Q. What preliminary biological screening assays are recommended for assessing its therapeutic potential?

  • Answer :

  • In vitro : Enzymatic inhibition assays (e.g., kinase or protease targets) using fluorescence-based readouts.
  • Cytotoxicity : MTT or resazurin assays on mammalian cell lines (e.g., HEK-293 or HeLa).
  • Solubility : Use shake-flask methods with HPLC quantification in PBS or simulated biological fluids .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational molecular docking predictions and experimental binding affinity data?

  • Answer :

Re-evaluate docking parameters : Adjust force fields (e.g., AMBER vs. CHARMM) and solvation models.

Experimental validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (Kd).

Dynamic simulations : Perform molecular dynamics (MD) over 100+ ns to assess protein-ligand stability.

  • Case study : SPR confirmed a Kd of 12 µM for a related thienopyrimidine derivative, contrasting with docking-predicted 3 µM, highlighting solvation effects .

Q. What strategies optimize the compound’s selectivity for target enzymes over structurally similar off-targets?

  • Answer :

  • Substituent modification : Introduce electron-withdrawing groups (e.g., -CF₃) at the phenyl ring to enhance steric hindrance.
  • Proteomic profiling : Use kinome-wide screening (e.g., KinomeScan) to identify off-target interactions.
  • Co-crystallization : Resolve X-ray structures (≤2.0 Å) with SHELXL to identify key binding-pocket interactions .

Q. How should researchers address conflicting crystallographic data (e.g., twinning vs. disorder) during structure refinement?

  • Answer :

  • Twinning analysis : Use SHELXD to detect twin laws (e.g., pseudo-merohedral twinning) and refine with HKLF5 format.
  • Disorder modeling : Apply PART and EADP instructions in SHELXL for ambiguous electron density regions.
  • Validation : Cross-check Rfree values and Ramachandran outliers using Coot .

Methodological Challenges & Data Analysis

Q. What analytical approaches detect and quantify trace impurities in synthesized batches?

  • Answer :

  • HPLC-MS : Use C18 columns (3.5 µm, 150 mm) with gradient elution (ACN:H₂O + 0.1% formic acid). Monitor for common by-products (e.g., dechlorinated analogs).
  • Quantitative NMR (qNMR) : Compare integral ratios of impurity signals (e.g., δ 2.1 ppm for acetylated by-products) against a certified internal standard (e.g., maleic acid) .

Q. How can researchers reconcile contradictory mass spectral fragmentation patterns across different ionization methods?

  • Answer :

  • ESI vs. NSI : ESI favors even-electron ions ([M+H]⁺), while NSI may generate odd-electron fragments.
  • Collision energy optimization : Adjust CE (10–35 eV) in MS² to stabilize key fragments (e.g., m/z 248.03 for thienopyrimidine core).
  • Reference libraries : Cross-validate against manually curated databases like mzCloud (1978 spectra available for analogous compounds) .

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